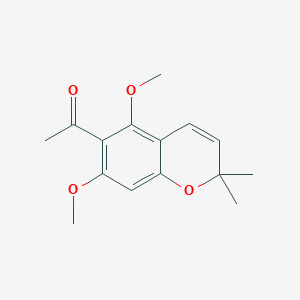

1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone is an organic compound with the molecular formula C15H18O4 and a molecular weight of 262.3 g/mol . It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,7-dimethoxy-2,2-dimethylchromene with ethanone in the presence of a catalyst . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biological Activities

- Antineoplastic Activity

- Mechanism of Action

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The results indicated that higher concentrations led to increased rates of apoptosis in cancer cells.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

This table illustrates the significant impact of increasing concentrations on cell viability, highlighting its potential as an anticancer agent.

Case Study 2: Mechanistic Insights

Further investigations into the molecular mechanisms revealed that treatment with this compound resulted in upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This shift suggests a reprogramming of cellular survival pathways towards apoptosis.

Applications in Drug Development

The unique structure and biological activity of this compound make it a candidate for further development in medicinal chemistry. Its ability to target cancer cells specifically could lead to formulations that minimize side effects commonly associated with traditional chemotherapy.

Potential Formulations

- Combination Therapies : Research is ongoing into combining this compound with other chemotherapeutic agents to enhance efficacy.

- Targeted Delivery Systems : Nanoparticle-based delivery systems are being explored to improve the bioavailability and targeting of this compound to tumor sites.

Mechanism of Action

The mechanism of action of 1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

1-(5,7,8-Trimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone: This compound has an additional methoxy group, which may alter its chemical and biological properties.

5,7-Dimethoxy-2H-chromen-2-one: Lacks the ethanone group, leading to different reactivity and applications.

Uniqueness

1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone, also known by its CAS number 18780-97-7, is a chromene derivative that has garnered interest for its potential biological activities. This compound belongs to a class of flavonoids known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a chromene backbone with methoxy substitutions that may influence its biological activity.

Antimicrobial Activity

Research indicates that chromene derivatives exhibit significant antimicrobial properties. A study focusing on various coumarin analogues highlighted their effectiveness against several bacterial strains. Specifically, this compound was tested alongside other derivatives for its antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Chromene Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| This compound | Escherichia coli | 25 µg/mL |

| Other analogues | Various strains | Ranged from 6.25 to >200 µg/mL |

The compound demonstrated moderate activity against Staphylococcus aureus with an MIC of 12.5 µg/mL and was less effective against Escherichia coli at 25 µg/mL .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown potential anti-inflammatory effects. A study involving the topical application of similar chromene compounds indicated that they could ameliorate skin inflammation in models of atopic dermatitis. The mechanism involved the restoration of filaggrin expression and modulation of inflammatory cytokines .

Case Studies

A detailed investigation into the biological activities of similar compounds has been conducted. For instance:

Case Study: Agerarin (6,7-Dimethoxy Analog)

Agerarin was evaluated for its effects on skin inflammation and demonstrated significant improvement in atopic dermatitis models by restoring barrier function and reducing inflammatory markers . This suggests that structural analogs like 1-(5,7-Dimethoxy...) may exhibit similar benefits.

Properties

Molecular Formula |

C15H18O4 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

1-(5,7-dimethoxy-2,2-dimethylchromen-6-yl)ethanone |

InChI |

InChI=1S/C15H18O4/c1-9(16)13-12(17-4)8-11-10(14(13)18-5)6-7-15(2,3)19-11/h6-8H,1-5H3 |

InChI Key |

GMCUHKDMDXQDEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1OC)C=CC(O2)(C)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.